molecular formula C20H32HfO8 B096407 hafnium(IV) acetylacetonate CAS No. 17475-67-1

hafnium(IV) acetylacetonate

Cat. No.: B096407
CAS No.: 17475-67-1
M. Wt: 578.9 g/mol
InChI Key: XFRUSXFSJAEXPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hafnium(IV) acetylacetonate is a useful research compound. Its molecular formula is C20H32HfO8 and its molecular weight is 578.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Hafnium-based compounds, such as hafnium(IV) acetylacetonate, primarily target the formation of metal-organic frameworks (MOFs) . These MOFs have been demonstrated to be highly promising for practical applications due to their unique and outstanding characteristics such as chemical, thermal, and mechanical stability .

Mode of Action

The coordination connection of organic linkers to the metal clusters leads to the formation of MOFs, where the metal clusters and ligands are spatially entangled in a periodic manner . Hafnium tends to form inorganic compounds in the oxidation state of +4 . Halogens react with it to form hafnium tetrahalides . At higher temperatures, hafnium reacts with oxygen, nitrogen, carbon, boron, sulfur, and silicon .

Biochemical Pathways

The immense availability of tunable ligands of different lengths and functionalities gives rise to robust molecular porosity ranging from several angstroms to nanometers . This allows for the creation of a large family of MOFs, with hafnium-based MOFs demonstrating high promise for practical applications due to their unique characteristics .

Pharmacokinetics

The physical properties of hafnium, such as its high melting point and boiling point , suggest that it may have a low bioavailability due to its low solubility

Result of Action

The result of the action of hafnium-based compounds is the formation of stable MOFs with a wide range of potential applications . For example, hafnium oxide nanoparticles have been synthesized for use as computed tomography (CT) contrast agents due to their high X-ray attenuation and low cost .

Action Environment

The action of hafnium-based compounds can be influenced by environmental factors such as temperature . Higher temperatures can induce reactions with oxygen, nitrogen, carbon, boron, sulfur, and silicon . The stability of hafnium-based compounds also makes them suitable for use in a variety of environments .

Properties

IUPAC Name

hafnium;4-hydroxypent-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C5H8O2.Hf/c4*1-4(6)3-5(2)7;/h4*3,6H,1-2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRUSXFSJAEXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Hf]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32HfO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
hafnium(IV) acetylacetonate
Reactant of Route 2
hafnium(IV) acetylacetonate
Reactant of Route 3
Reactant of Route 3
hafnium(IV) acetylacetonate
Reactant of Route 4
hafnium(IV) acetylacetonate
Reactant of Route 5
Reactant of Route 5
hafnium(IV) acetylacetonate
Reactant of Route 6
hafnium(IV) acetylacetonate
Customer
Q & A

Q1: What are the benefits of using hafnium(IV) acetylacetonate as a cathode buffer layer in polymer solar cells?

A1: Using this compound (Hf(acac)4) as a cathode buffer layer (CBL) in polymer solar cells leads to several improvements:

  • Enhanced Energy Level Alignment: Hf(acac)4 optimizes the energy level alignment between the photoactive layer and the cathode contact. [] This improved alignment facilitates more efficient electron extraction and transport.
  • Reduced Interfacial Barriers: Hf(acac)4 minimizes interfacial traps and barriers that arise from incompatibility between the photoactive layer and the cathode. [] This smoother interface allows for better charge carrier movement.
  • Improved Device Performance: The use of Hf(acac)4 as a CBL results in a simultaneous increase in short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF). [] These improvements collectively contribute to enhanced power conversion efficiencies (PCEs) in the solar cells.

Q2: How does the deposition method of this compound affect its properties for thin film applications?

A2: The abstract focusing on thin film deposition highlights that this compound (Hf(acac)4) is a suitable precursor for metal-organic chemical vapor deposition (MOCVD). [] This technique allows for the controlled growth of hafnium dioxide thin films. The study demonstrates that Hf(acac)4 exhibits favorable thermal decomposition properties, volatilizing completely at 245 °C. [] This characteristic makes it suitable for MOCVD, leading to the formation of high-quality thin films with desired crystalline structure and morphology.

Q3: What analytical techniques are used to characterize this compound and its resulting thin films?

A3: Several analytical techniques are employed to characterize both Hf(acac)4 and the resulting thin films:

  • Elemental Analysis and Infrared Spectroscopy: These techniques confirm the successful synthesis and purity of Hf(acac)4. []
  • Thermogravimetric Analysis: This method determines the thermal decomposition properties of Hf(acac)4 under a nitrogen atmosphere. []
  • X-ray Diffraction (XRD): XRD analysis reveals the crystalline structure of the deposited hafnium dioxide thin films. []
  • X-ray Photoelectron Spectroscopy (XPS): XPS provides information on the elemental composition and chemical states of the thin film surface. []
  • Scanning Electron Microscopy (SEM): SEM allows for the visualization and analysis of the surface morphology and grain structure of the thin films. []
  • Ultraviolet Photoemission Spectroscopy (UPS) and Scanning Kelvin Probe Microscopy (SKPM): These techniques are used to investigate the energy level alignment and interfacial dipole formation in polymer solar cells incorporating Hf(acac)4 as a CBL. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.